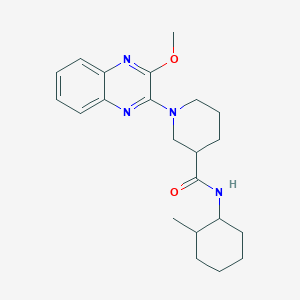
1-(Biphenyl-4-ylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[1,1’-BIPHENYL]-4-SULFONYL}-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE is a complex organic compound that features a biphenyl sulfonyl group and a pyridinylmethyl piperazine moiety
Preparation Methods
The synthesis of 1-{[1,1’-BIPHENYL]-4-SULFONYL}-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-bromobiphenyl with sodium sulfinate to form the biphenyl sulfonyl intermediate. This intermediate is then reacted with 4-pyridylmethyl piperazine under suitable conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
1-{[1,1’-BIPHENYL]-4-SULFONYL}-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl and pyridinyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Scientific Research Applications
1-{[1,1’-BIPHENYL]-4-SULFONYL}-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a ligand for various biological targets.
Mechanism of Action
The mechanism of action of 1-{[1,1’-BIPHENYL]-4-SULFONYL}-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The biphenyl sulfonyl group and the pyridinylmethyl piperazine moiety contribute to its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
1-{[1,1’-BIPHENYL]-4-SULFONYL}-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE can be compared with other similar compounds, such as:
1-{[1,1’-BIPHENYL]-4-SULFONYL}-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE: This compound has a similar structure but with a different position of the pyridine ring, which may affect its chemical and biological properties.
1-{[1,1’-BIPHENYL]-4-SULFONYL}-4-[(PYRIDIN-2-YL)METHYL]PIPERAZINE: Another isomer with the pyridine ring in a different position, leading to variations in reactivity and activity.
1-{[1,1’-BIPHENYL]-4-SULFONYL}-4-[(PYRIDIN-4-YL)ETHYL]PIPERAZINE: This compound has an ethyl linker instead of a methyl linker, which can influence its overall properties.
Properties
Molecular Formula |
C22H23N3O2S |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
1-(4-phenylphenyl)sulfonyl-4-(pyridin-4-ylmethyl)piperazine |
InChI |
InChI=1S/C22H23N3O2S/c26-28(27,22-8-6-21(7-9-22)20-4-2-1-3-5-20)25-16-14-24(15-17-25)18-19-10-12-23-13-11-19/h1-13H,14-18H2 |
InChI Key |
KMAIEHVONQCDOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11306706.png)
![5-chloro-3,6-dimethyl-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1-benzofuran-2-carboxamide](/img/structure/B11306710.png)
![2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11306712.png)
![4-(3-Chlorophenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11306715.png)
![N-benzyl-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11306721.png)
![N-{2-[(2,4-dichlorobenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B11306723.png)


![N-(2,6-diethylphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide](/img/structure/B11306753.png)

![2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11306764.png)
![2-(3,5-dimethylphenoxy)-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B11306780.png)
![3-Methoxy-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11306784.png)

